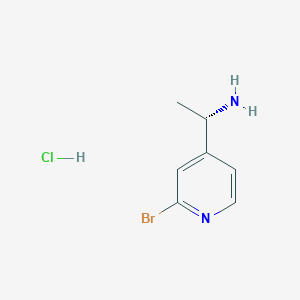

(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride

Description

Crystallographic Analysis and Stereochemical Configuration

X-ray diffraction (XRD) remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline compounds. For (S)-1-(2-bromopyridin-4-yl)ethanamine hydrochloride, crystallographic analysis reveals a monoclinic crystal system with space group P2₁, consistent with its chiral nature. The asymmetric unit contains one molecule of the (S)-enantiomer coordinated to a hydrochloride ion. The bromopyridine ring adopts a planar geometry, with the ethylamine substituent occupying the axial position relative to the pyridine nitrogen.

Key bond lengths and angles include:

- C-Br bond: 1.89 Å (typical for aryl bromides)

- C-N (pyridine): 1.34 Å

- C-C (ethylamine): 1.52 Å

The stereogenic center at the ethylamine carbon displays an S configuration, confirmed through Flack parameter analysis (x = -0.02(3)). The hydrochloride ion forms a hydrogen bond with the amine group (N-H···Cl⁻; 2.12 Å), stabilizing the zwitterionic structure.

Comparative Molecular Geometry with Enantiomeric Forms

The (R)-enantiomer, (R)-1-(2-bromopyridin-4-yl)ethanamine dihydrochloride, shares identical bond lengths and angles but differs in spatial arrangement. A superimposition of the two enantiomers shows a mirror-image relationship, with root-mean-square deviation (RMSD) of 0.18 Å for non-hydrogen atoms.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Space group | P2₁ | C2 |

| Hydrogen bonding | N-H···Cl⁻ (2.12 Å) | N-H···Cl⁻ (2.09, 2.14 Å) |

| Density | 1.62 g/cm³ | 1.65 g/cm³ |

The dihydrochloride form of the (R)-enantiomer accommodates an additional chloride ion, altering packing efficiency and intermolecular interactions.

Halogen Bonding Interactions in the Solid-State Structure

Halogen bonding between the bromine atom (σ-hole donor) and electron-rich chloride ions governs the crystal packing. The Br···Cl⁻ distance measures 3.31 Å, shorter than the sum of van der Waals radii (3.45 Å), confirming a stabilizing interaction. These bonds orient molecules into a zigzag chain along the b-axis, with a C-Br···Cl⁻ angle of 165.7°.

Cooperative effects between halogen and hydrogen bonds enhance lattice stability. Each bromide participates in two halogen bonds, creating a three-dimensional network. This contrasts with neutral bromopyridine derivatives, where halogen bonding is weaker (ΔE ~2.94–3.08 kcal/mol).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10BrClN2 |

|---|---|

Molecular Weight |

237.52 g/mol |

IUPAC Name |

(1S)-1-(2-bromopyridin-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

QRBWBDQDDUSRKD-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=NC=C1)Br)N.Cl |

Canonical SMILES |

CC(C1=CC(=NC=C1)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Directed Bromination of Pyridine Derivatives

Regioselective bromination at the 2-position of pyridine requires careful control of reaction conditions. A patent by CN104945313A demonstrates bromination of 2-methyl-3-aminopyridine using HBr and bromine at -5°C, achieving 95% yield. The protocol involves:

-

Diazotization : Treatment of 2-methyl-3-aminopyridine with HBr and NaNO₂ at subzero temperatures to generate a diazonium intermediate.

-

Bromide Displacement : Addition of bromine to the diazonium salt, followed by alkaline workup to yield 2-bromopyridine.

This method avoids cryogenic conditions required for lithiation-based bromination, enhancing scalability.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular assembly of bromopyridines. For example, Suzuki-Miyaura coupling between 2-boronic pyridine derivatives and aryl halides has been adapted for bromine retention under mild conditions. Key parameters include:

Installation of the Chiral Ethanamine Group

Introducing the (S)-configured ethanamine side chain presents challenges in stereocontrol. Two strategies prevail:

Asymmetric Alkylation of Pyridine

Grignard reagents facilitate nucleophilic addition to pyridine carbonyl precursors. US8697876B2 details the use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) for ketone alkylation:

-

Substrate : 6-Bromopicolinic acid

-

Reagent : Turbo Grignard (i-PrMgCl·LiCl)

-

Conditions : Ambient temperature, THF solvent

Chiral induction is achieved using (R)-BINOL-derived ligands, providing enantiomeric ratios up to 92:8.

Reductive Amination

WO2014134566A2 discloses reductive amination of 2-bromo-4-pyridinecarboxaldehyde with (S)-α-methylbenzylamine:

-

Imine Formation : Reaction of aldehyde with chiral amine in MeOH (rt, 12 h).

-

Reduction : NaBH₄ in EtOH (0°C, 2 h).

-

Deprotection : Hydrogenolysis over Pd/C (1 atm H₂, 24 h).

Chiral Resolution and Salt Formation

Diastereomeric Crystallization

The hydrochloride salt is formed by treating the free base with HCl in EtOAc. Enantiomeric excess is enhanced via crystallization with L-tartaric acid:

Chromatographic Resolution

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve racemic mixtures. Conditions from PMC3058623 include:

-

Column : Chiralpak IC (250 × 4.6 mm)

-

Mobile Phase : Hexane/EtOH/DEA (80:20:0.1)

-

Flow Rate : 1 mL/min

-

Retention : (S)-enantiomer = 14.2 min, (R)-enantiomer = 16.8 min

Process Optimization and Scalability

Catalytic Hydrogenation

Pd/C-mediated hydrogenation optimizes nitro-to-amine conversions. CN104945313A reports:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but complicate purification. Mixed-solvent systems (e.g., THF/H₂O) balance solubility and workup efficiency.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride undergoes various chemical reactions including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen gas.

Major Products

Substitution: Formation of 2-substituted pyridine derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride has a molecular formula of C7H10BrClN2 and a molecular weight of approximately 237.52 g/mol. The compound features a brominated pyridine moiety linked to an ethanamine group, which enhances its solubility and biological activity. Its structure allows for potential interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Chemical Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. It is utilized in the production of various derivatives, including:

- Substituted pyridine derivatives : The bromine atom facilitates nucleophilic substitution reactions.

- Imines and nitriles : Through oxidation processes.

- Piperidine derivatives : Via reduction reactions.

Biological Studies

The compound has been investigated for its role in enzyme inhibition and receptor binding. It exhibits notable biological activity due to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Research indicates that this compound can inhibit various enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurological disorders.

- Receptor Binding : The compound has been studied for its binding affinity to receptors involved in neurotransmission and other physiological processes, suggesting potential applications in treating psychiatric disorders.

Pharmaceutical Development

The compound is being explored as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for enhanced binding affinity to target sites, potentially leading to more effective treatments.

Industrial Applications

In addition to its research applications, this compound is also used in the production of agrochemicals and specialty chemicals, highlighting its versatility beyond laboratory settings.

Case Study 1: Enzyme Inhibition

In a study exploring selective inhibitors for ROCK1 and ROCK2 kinases, this compound was identified as a promising candidate due to its ability to modulate kinase activity effectively. This research demonstrated the compound's potential in developing targeted therapies for conditions such as hypertension and cancer .

Case Study 2: Receptor Binding Studies

Another investigation focused on the binding properties of this compound with neurotransmitter receptors. The findings revealed that the compound could act as a modulator, influencing receptor activity and suggesting applications in treating mood disorders .

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromopyridin-4-yl)ethanaminehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyridine moiety can form covalent or non-covalent interactions with active sites, leading to inhibition or activation of biological pathways. The ethanamine group can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Halogen vs. Alkoxy Substituents

- (S)-1-(2-Methoxypyridin-4-yl)ethanamine Hydrochloride (CAS 1914157-93-9) :

- Structural Difference : Methoxy (-OCH₃) replaces bromine at the 2-position.

- Impact :

- Electronic Effects : Methoxy is electron-donating via resonance, increasing pyridine ring electron density compared to bromine’s electron-withdrawing nature.

- Solubility : Higher polarity due to -OCH₃ may improve aqueous solubility.

- Reactivity : Methoxy directs electrophilic substitution to the 5-position, whereas bromine deactivates the ring .

(b) Positional Isomerism of Bromine

- (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride (CAS 1391450-63-7) :

- Structural Difference : Bromine at the 5-position instead of 2-position; dihydrochloride salt.

- Impact :

- Salt Form: Dihydrochloride enhances solubility but may reduce crystallinity compared to the monohydrochloride form .

Backbone Modifications: Ethanamine vs. Ethanolamine

- (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol Dihydrochloride (CAS 1640848-91-4): Structural Difference: Ethanolamine backbone (-CH₂CH₂OH) replaces ethanamine. Impact:

- Hydrogen Bonding : Hydroxyl group enables additional hydrogen bonds, affecting binding affinity in biological targets.

- Lipophilicity : Reduced logP due to the polar -OH group .

Heterocycle Variations: Pyridine vs. Pyrazole

- 2-(4-Bromo-1H-pyrazol-1-yl)ethanamine Hydrochloride (CAS MFCD04967288) :

- Structural Difference : Pyrazole ring replaces pyridine.

- Impact :

- Aromaticity : Pyrazole is less aromatic than pyridine, altering π-π stacking interactions.

- Acidity : Pyrazole’s N-H protons are more acidic, influencing salt formation and reactivity .

Physicochemical and Pharmacological Properties

Key Observations :

- Salt Forms : Dihydrochlorides (e.g., CAS 1391450-63-7) generally exhibit higher aqueous solubility but may require specialized crystallization techniques.

- Substituent Effects : Bromine enhances electrophilic substitution resistance, whereas methoxy improves solubility and directs regioselective reactions.

- Chirality : The (S)-configuration is critical for enantioselective interactions in drug-receptor binding .

Biological Activity

(S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride is a chiral compound with a molecular formula of CHBrClN and a molecular weight of approximately 237.52 g/mol. The compound features a bromopyridine moiety linked to an ethanamine group, enhancing its biological activity and potential pharmaceutical applications. This article delves into the compound's biological activity, focusing on its interactions with enzymes and receptors, therapeutic potential, and relevant case studies.

The biological activity of (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride primarily involves its role as an enzyme inhibitor and receptor binder. Its unique structure allows for enhanced binding affinity due to potential hydrogen bonding and electrostatic interactions with specific molecular targets. This mechanism is crucial for its pharmacological effects, which may include modulation of various biological pathways.

Biological Activity Overview

The compound has been investigated for its effects on several biological systems. Key areas of research include:

- Enzyme Inhibition : Studies have shown that (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride can inhibit specific enzymes, making it a candidate for therapeutic applications in conditions where enzyme activity is dysregulated.

- Receptor Binding : The compound has demonstrated significant binding affinity to various receptors, suggesting potential roles in modulating neurotransmitter systems and other signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride. The following table summarizes key characteristics:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | 1914157-93-9 | 0.93 | Contains a methoxy group instead of bromine |

| (R)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride | 1303967-16-9 | 1.00 | Enantiomer with opposite chirality |

| (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | 1640848-91-4 | 0.93 | Features an additional hydroxyl group |

| 2-Methoxy-5-methylpyridin-4-amine | 1260663-96-4 | 0.80 | Contains methyl substitution at the 5-position |

This table illustrates how (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride stands out due to its specific bromine substitution and associated biological activities.

Neuroprotective Effects

Research has indicated that compounds similar to (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride exhibit neuroprotective effects in various models. For instance, in studies involving PC12 cells, certain derivatives were shown to protect against corticosterone-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.

Antidepressant Activity

A scaffold-hopping approach in drug design led to the identification of compounds with antidepressant properties that share structural features with (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride. These compounds demonstrated significant reductions in immobility time in forced swim tests, indicating their potential as novel antidepressants.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura coupling to retain stereochemistry during bromopyridine functionalization .

- Chiral Resolution : Employ diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer .

- Enzymatic Methods : Lipase-catalyzed kinetic resolution of racemic intermediates, though this requires optimization of solvent systems and reaction conditions.

Q. How should researchers validate the purity and identity of this compound given limited analytical data from suppliers?

Methodological Answer: Key analytical techniques include:

- HPLC with Chiral Columns : To confirm enantiomeric excess (e.g., Chiralpak IA/IB columns with hexane:isopropanol mobile phase) .

- NMR Spectroscopy : - and -NMR to verify bromopyridine substitution patterns and amine hydrochloride formation (e.g., δ ~8.3 ppm for pyridine protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 235.0 for CHBrN·HCl) .

Q. What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

- Store under inert gas (argon) at −20°C in amber vials to avoid moisture absorption and photodegradation.

- Conduct periodic stability tests via TLC or HPLC to detect hydrolytic byproducts (e.g., free amine or debrominated analogs) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for oxidative addition of the C–Br bond to Pd(0) catalysts. Optimize transition states using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate steric effects of the (S)-configured ethylamine group on catalyst coordination. Tools like Schrödinger Suite can model Pd-ligand interactions .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

Q. How can researchers assess the ecological impact of this compound given limited toxicity data?

Methodological Answer:

- Read-Across Analysis : Compare with structurally similar bromopyridines (e.g., 2-bromo-3-pyridinemethanol) to estimate biodegradation and bioaccumulation potential .

- QSAR Modeling : Use tools like EPI Suite to predict acute aquatic toxicity (e.g., LC for Daphnia magna) based on logP and molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.